methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 2-(3-methoxy-4-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c1-5(8(12)16-3)10-4-6(11(13)14)7(9-10)15-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZIHBUUPPMPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=C(C(=N1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazole Ring Formation
The synthesis begins with constructing the pyrazole backbone. A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, 4-nitro-1H-pyrazole serves as a key intermediate, synthesized via nitration of 1H-pyrazole derivatives under controlled conditions. In one protocol, 4-nitro-1H-pyrazole (61) is alkylated using 2-bromoethanol in the presence of cesium carbonate (Cs₂CO₃) as a base, yielding 2-(4-nitro-pyrazol-1-yl)-ethanol (66). This step highlights the importance of selecting mild bases to avoid decomposition of nitro groups.
Introduction of the Methoxy Group
Methoxy functionalization typically occurs via nucleophilic substitution or etherification. In a representative procedure, 4-nitro-1H-pyrazole reacts with methyl iodide under basic conditions to introduce the methoxy group at the 3-position. Optimal temperatures range between 60–80°C, with reaction completion monitored by thin-layer chromatography (TLC).
Esterification and Propanoate Sidechain Attachment
The propanoate ester moiety is introduced through alkylation or ester interchange. A documented method involves reacting 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanol with methyl acrylate in the presence of a palladium catalyst. Alternatively, methyl 2-bromopropanoate may serve as an alkylating agent, with potassium carbonate (K₂CO₃) facilitating the substitution.
Table 1: Key Reaction Conditions for Propanoate Ester Formation
Optimization of Synthetic Efficiency
Solvent and Catalyst Selection
Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. For example, alkylation of 4-nitro-1H-pyrazole with 2-bromoethanol in MeCN at 80°C achieves complete conversion within 4 hours. Catalytic systems such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) improve cross-coupling efficiency in esterification steps.
Nitro Group Stability
The nitro group’s susceptibility to reduction necessitates inert atmospheres during synthesis. Hydrogenation steps, when required, employ platinum oxide (PtO₂) under hydrogen gas to selectively reduce intermediates without affecting the nitro substituent.
Purification Techniques
Crude products are often purified via column chromatography using gradients of dichloromethane (DCM) and methanol (MeOH) . For instance, a 20:1 DCM/MeOH ratio effectively isolates the target compound with >95% purity. Recrystallization from ethyl acetate/hexane mixtures further enhances crystalline purity.
Analytical Characterization
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (MS):
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥98% purity. Retention times (t₃) range from 6.2–6.8 minutes under isocratic elution (70:30 acetonitrile/water).
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Uncontrolled nitration may yield undesired 5-nitro isomers. Employing fuming nitric acid at 0°C minimizes byproduct formation, achieving >90% regioselectivity for the 4-nitro derivative.
Scientific Research Applications
Structure and Composition
- Chemical Formula : C₇H₉N₃O₅
- Molecular Weight : 215.163 g/mol
- CAS Number : 512809-67-5
The compound features a pyrazole ring, which is known for its biological activity, making it a significant subject of study in drug development.
Medicinal Chemistry
Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. The pyrazole moiety is often associated with various biological activities, including anti-inflammatory and analgesic effects.
Case Study: Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that modifications to the pyrazole structure can enhance the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process .
Agricultural Applications
The compound's structure allows it to be explored as a potential agrochemical agent. Its efficacy in pest control and as a growth regulator is under investigation.
Case Study: Pesticidal Activity
In preliminary studies, compounds containing nitro-pyrazole structures have demonstrated effective insecticidal properties against common agricultural pests. The introduction of functional groups like methoxy enhances the lipophilicity and bioactivity of these compounds, potentially leading to improved pest management solutions .
Synthesis and Development
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound serves as an intermediate in the synthesis of other biologically active molecules.
Synthesis Methodology
The synthesis typically involves:
- Starting Materials : Appropriate pyrazole derivatives.
- Reagents : Various alkylating agents.
- Conditions : Controlled temperature and pH to facilitate reaction efficiency.
Potential in Drug Discovery
The ongoing research into the biological activities of this compound suggests its potential role as a lead compound in drug discovery programs aimed at developing new therapeutics for diseases such as cancer and diabetes due to its ability to modulate specific biological pathways .
Mechanism of Action
The mechanism of action of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other pyrazole derivatives allow for comparative analysis, particularly regarding substituent effects and synthetic methodologies. Below are key comparisons:
Substituent Effects on Pyrazole Reactivity
- Nitro vs. Amino/Hydroxy Groups: The nitro group at the 4-position in methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate is strongly electron-withdrawing, which stabilizes the pyrazole ring but may reduce nucleophilic reactivity. In contrast, analogs like 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) feature amino and hydroxy substituents, which are electron-donating. These groups enhance solubility and participation in hydrogen bonding but may increase susceptibility to oxidation .
Methoxy vs. Ester Side Chains :
The 3-methoxy group in the target compound provides moderate steric hindrance, whereas the ethyl ester in 11b introduces bulkier substituents that could influence reaction kinetics in cyclization or coupling reactions.
Analytical Challenges
- NMR Characterization: As seen in studies involving pyruvate derivatives (e.g., 2-(2-(4-fluorophenyl)hydrazono)propanoate), nitro groups can complicate NMR analysis due to signal broadening or solvent interactions.
Data Table: Comparative Overview of Pyrazole Derivatives
Research Implications and Gaps
- Stability and Reactivity: The nitro group in the target compound may confer thermal instability compared to amino/hydroxy analogs, necessitating careful handling.
- Analytical Needs : Advanced techniques (e.g., derivatization with hydrazine analogs ) could improve characterization efforts for nitro-substituted pyrazoles.
Biological Activity
Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- CAS Number : 512809-67-5
- Molecular Formula : C7H9N3O5
- Molecular Weight : 215.163 g/mol
- Purity : 95%
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The compound has also shown promising anticancer activity in vitro. Research indicates that it can induce apoptosis in cancer cell lines, which is critical for cancer treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Caspase activation |
| MCF-7 (breast) | 20 | Inhibition of cell proliferation |
| A549 (lung) | 25 | Induction of oxidative stress |
The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to programmed cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the molecular structure can significantly influence its pharmacological properties.
Key Findings:
- Nitro Group Substitution : The presence of the nitro group at the para position enhances antibacterial activity.
- Methoxy Group Influence : The methoxy group contributes to increased lipophilicity, improving cell membrane penetration.
- Pyrazole Ring Contribution : The pyrazole moiety is essential for anticancer activity due to its ability to interact with biological targets.
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was evaluated for its antimicrobial efficacy against clinical isolates of bacteria. The compound showed a broad spectrum of activity, particularly against Gram-positive bacteria.
Study 2: Cytotoxicity in Cancer Cells
Another study published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations above 10 µM.
Q & A
Q. What synthetic strategies are recommended for introducing the nitro group at the 4-position of the pyrazole ring in methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate?
Methodological Answer: The regioselective nitration of pyrazole derivatives often requires careful optimization. For analogous compounds (e.g., 4-nitro-substituted pyrazoles), nitration is typically achieved using concentrated nitric acid in sulfuric acid at 0–5°C to minimize over-nitration. Post-reaction, quenching in ice water and neutralization with NaHCO₃ are critical to isolate the nitro product . For sterically hindered pyrazoles (e.g., 3-methoxy-substituted systems), alternative nitrating agents like acetyl nitrate may improve regioselectivity . Confirm regiochemistry via NOE NMR or X-ray crystallography (as demonstrated for pyrazole derivatives in ).
Q. How can spectroscopic techniques validate the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The methoxy group (δ ~3.8–4.0 ppm in ¹H NMR, ~55 ppm in ¹³C NMR) and nitro group (deshielded pyrazole carbons at δ ~140–160 ppm) are key markers. Compare splitting patterns to similar compounds (e.g., methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate ).
- FTIR : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
- HPLC-MS : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%) and confirm molecular ion [M+H]⁺ .
Advanced Research Questions
Q. What computational approaches predict the reactivity of the nitro group in further functionalization (e.g., reduction to amine)?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nitro group reduction pathways. Key steps:
Optimize the geometry of the nitro compound.
Calculate electron density maps to identify electrophilic/nucleophilic sites.
Simulate intermediates (e.g., nitroso, hydroxylamine) during catalytic hydrogenation (Pd/C, H₂) or Zn/HCl reduction .
For steric effects, compare energy barriers between the nitro group and adjacent methoxy substituent. Studies on similar nitro-pyrazoles show that electron-withdrawing groups (e.g., -NO₂) increase reduction potential by ~0.2 V .
Q. How does the steric and electronic environment of the methoxy and nitro groups influence hydrolytic stability?
Methodological Answer:
- Stability under acidic conditions : Protonation of the pyrazole ring destabilizes the ester linkage. Test by refluxing in 1M HCl (MeOH/H₂O) and monitor degradation via HPLC. For methoxy-substituted pyrazoles, degradation rates increase by ~30% compared to non-substituted analogs .
- Stability under basic conditions : The nitro group’s electron-withdrawing effect accelerates ester hydrolysis. Use phosphate buffer (pH 9) at 40°C; track hydrolysis kinetics via UV-Vis (λ = 260 nm for nitro group). Half-life (t₁/₂) for similar esters is ~8–12 hours .
Q. What crystallographic data are available for analogous nitro-pyrazole esters, and how do they inform conformational analysis?
Methodological Answer: X-ray studies of methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(4-nitrophenyl)methyl]amino}-3-phenylpropanoate ( ) reveal:
- Dihedral angles between pyrazole and adjacent aryl rings: 16.8–51.7°, indicating moderate conjugation.
- Intramolecular H-bonding (O-H⋯N) stabilizes the nitro group’s orientation.
For the target compound, perform single-crystal X-ray diffraction (Cu-Kα radiation) to resolve torsional strain between the methoxy and nitro groups.
Data Contradictions and Gaps
- Synthetic Yield Variability : Nitration of 3-methoxy-pyrazoles in yields 45%, while similar procedures for 4-nitro derivatives in report 68% yields. Optimize stoichiometry (e.g., HNO₃:substrate ratio 1.2:1) and reaction time (4–6 hours).
- Safety Data Gaps : While recommends OV/AG/P99 respirators for nitro compounds, no specific toxicity data exist for this ester. Conduct Ames tests (OECD 471) and acute dermal toxicity assays (OECD 402) as priority.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
